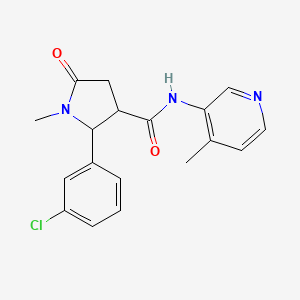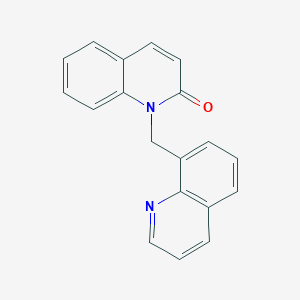
1-(Quinolin-8-ylmethyl)quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-ylmethyl)quinolin-2-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-ylmethyl)quinolin-2-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacteria and fungi. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Quinolin-8-ylmethyl)quinolin-2-one in lab experiments is its potent activity against cancer cells and microorganisms. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
Future Directions
There are several future directions for the study of 1-(Quinolin-8-ylmethyl)quinolin-2-one. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential applications in other fields, such as materials science and nanotechnology. Additionally, the development of new derivatives of this compound with improved activity and selectivity is also an area of interest for future research.
Synthesis Methods
The synthesis of 1-(Quinolin-8-ylmethyl)quinolin-2-one involves the reaction of 8-hydroxyquinoline with 2-chloroquinoline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method has been reported in the literature and has been used by researchers to synthesize this compound.
Scientific Research Applications
1-(Quinolin-8-ylmethyl)quinolin-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been reported to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(quinolin-8-ylmethyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-18-11-10-14-5-1-2-9-17(14)21(18)13-16-7-3-6-15-8-4-12-20-19(15)16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNVWRBUQQMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
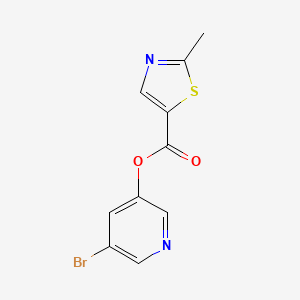


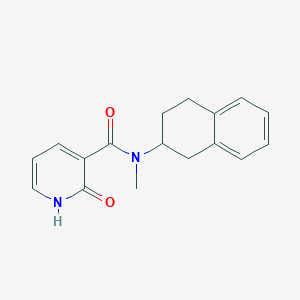
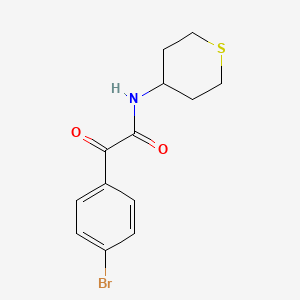
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
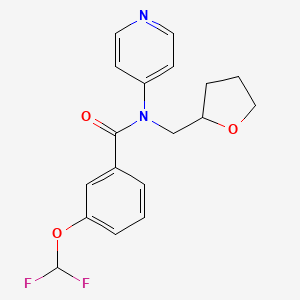
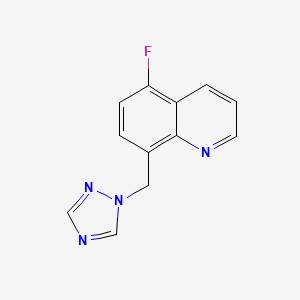
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
